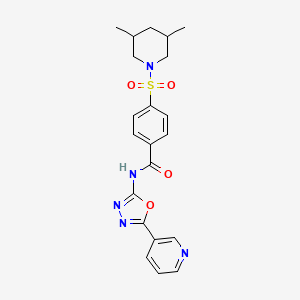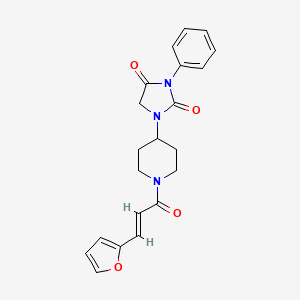
1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H18ClNO3S and its molecular weight is 327.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods
The chemical synthesis of compounds similar to 1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves complex reactions and characterizations. For instance, a related compound was synthesized through the condensation of specific ketones with malononitrile and sodium hydroxide, followed by spectroscopic characterization and X-ray structure analysis to determine its molecular structure and interactions (Al‐Refai et al., 2016).
Molecular Structure Analysis
Detailed spectroscopic methods, including Mass ESI–HRMS, 1H, 13C NMR, and 2D NMR spectra (COSY, HSQC, HMBC), are crucial for elucidating the molecular structure of synthesized compounds. X-ray single crystal analysis further confirms the molecular configuration, showcasing the compound's crystallization in specific space groups and detailing the dihedral angles between various molecular planes (Al‐Refai et al., 2016).
Chemical Reactivity and Applications
Enhanced Dienophilicity
Certain analogues of pyridine compounds, such as 2,3-pyridyne derivatives, exhibit exceptional dienophilicity, making them suitable for [4+2] cycloaddition reactions with furan to yield endoxides. These reactions are facilitated by regioselective lithiation at low temperatures, followed by elimination of lithium chloride (Connon & Hegarty, 2004).
Catalytic Applications
Palladium(II) complexes derived from (pyridyl)imine ligands, including those similar to the query compound, act as catalysts for the methoxycarbonylation of olefins. This catalytic activity is influenced by the complex structure and the olefin chain length, leading to the formation of linear and branched esters (Zulu et al., 2020).
Environmental and Material Science Applications
Anti-Corrosion Properties
Schiff base derivatives synthesized from vanillin and picolylamine, which share structural features with this compound, demonstrate significant anti-corrosion effects on mild steel in acidic environments. These compounds act as mixed-type inhibitors and adhere to the metal surface following Langmuir-type adsorption behavior (Satpati et al., 2020).
Lignin Pyrolysis Insights
Deuterated lignin model dimers, related to the query compound, have been used to study the reactivity in lignin pyrolysis. These studies provide insights into the role of hydrogen abstractions from specific molecular groups in pyrolytic cleavage reactions, highlighting the importance of radical chain reactions in lignin degradation (Watanabe, Kawamoto, & Saka, 2015).
Propiedades
IUPAC Name |
1-(3-methoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S.ClH/c1-18-13-5-4-6-14(9-13)19-10-12(17)11-20-15-7-2-3-8-16-15;/h2-9,12,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMGKDOZPOYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)


![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)
![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)


![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)
![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)
